3-Fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one

Lipophilicity Drug-likeness CNS drug discovery

3-Fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one (CAS 1196156-82-7) is a heterocyclic compound belonging to the 6,7-dihydrocyclopenta[b]pyridin-5-one class—a rigid, bicyclic scaffold featuring a fused cyclopentanone-pyridine ring system with a fluorine atom at the 3-position of the pyridine ring. Its molecular formula is C₈H₆FNO, with a molecular weight of 151.14 g/mol.

Molecular Formula C8H6FNO
Molecular Weight 151.14
CAS No. 1196156-82-7
Cat. No. B1650750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one
CAS1196156-82-7
Molecular FormulaC8H6FNO
Molecular Weight151.14
Structural Identifiers
SMILESC1CC(=O)C2=C1N=CC(=C2)F
InChIInChI=1S/C8H6FNO/c9-5-3-6-7(10-4-5)1-2-8(6)11/h3-4H,1-2H2
InChIKeySCVBVGCKBPPWCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one (CAS 1196156-82-7): A Fluorinated Bicyclic Pyridinone Scaffold for Medicinal Chemistry and Chemical Biology Procurement


3-Fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one (CAS 1196156-82-7) is a heterocyclic compound belonging to the 6,7-dihydrocyclopenta[b]pyridin-5-one class—a rigid, bicyclic scaffold featuring a fused cyclopentanone-pyridine ring system with a fluorine atom at the 3-position of the pyridine ring. Its molecular formula is C₈H₆FNO, with a molecular weight of 151.14 g/mol [1]. The parent scaffold is of significant interest in medicinal chemistry as a conformationally constrained ketone-bearing heterocycle that serves as a versatile synthetic intermediate and potential pharmacophore [2]. The 3-fluoro substitution distinguishes this compound from its unsubstituted (CAS 28566-14-5), 3-chloro (CAS 1196156-78-1), 3-bromo (CAS 1196154-87-6), and 3-nitro (CAS 87883-19-0) analogs, imparting a unique combination of moderate lipophilicity (XLogP3-AA = 0.7), an additional hydrogen bond acceptor (HBA count = 3), and the capacity for ¹⁹F NMR spectroscopy [1].

Why 3-Fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one Cannot Be Interchanged with Other 3-Substituted or Unsubstituted Cyclopenta[b]pyridin-5-one Analogs


Although the 6,7-dihydrocyclopenta[b]pyridin-5-one core is conserved across multiple commercially available analogs, simple substitution of the 3-position (H, F, Cl, Br, NO₂) produces quantifiable divergence in key physicochemical parameters that directly impact downstream utility in medicinal chemistry and chemical biology. The 3-fluoro derivative occupies a distinct property space: its XLogP3-AA of 0.7 is only marginally higher than the unsubstituted parent (0.6) but substantially lower than the 3-chloro and 3-bromo analogs (both 1.3) [1], translating to roughly 4-fold lower predicted lipophilicity versus the chloro/bromo congeners. More critically, the fluorine atom adds a third hydrogen bond acceptor (HBA = 3) to the scaffold, whereas all other common analogs—unsubstituted, chloro, bromo, and nitro—possess only two HBAs [1]. This difference in HBA count can fundamentally alter target recognition, binding pose, and selectivity in biological assays. Furthermore, the presence of the ¹⁹F nucleus provides an orthogonal spectroscopic handle for NMR-based binding studies, fragment screening, and metabolic tracing that is completely absent in the non-fluorinated analogs [2]. These multidimensional property differences mean that biological activity, pharmacokinetic behavior, and analytical tractability cannot be assumed to translate across the analog series, making informed compound selection essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 3-Fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one Versus Its Closest Analogs


Controlled Lipophilicity: 4-Fold Lower Predicted logP Versus 3-Chloro and 3-Bromo Analogs

The 3-fluoro substituent confers an XLogP3-AA of 0.7, which is substantially lower than the 3-chloro analog (1.3) and the 3-bromo analog (1.3), representing a 4-fold reduction in predicted octanol-water partition coefficient on a linear scale (ΔlogP = 0.6 log units) [1]. The unsubstituted parent compound has an XLogP3-AA of 0.6, meaning the fluorine atom adds only 0.1 log units of lipophilicity, whereas chlorine or bromine substitution adds 0.7 log units [1]. This places the 3-fluoro derivative within the favorable logP range (typically 1–3) sought for CNS drug candidates, while the chloro/bromo analogs may exceed optimal lipophilicity for certain target classes, potentially increasing promiscuous binding and off-target risk [2].

Lipophilicity Drug-likeness CNS drug discovery Physicochemical properties

Enhanced Hydrogen Bond Acceptor Capacity: 3 HBA Versus 2 HBA for All Other Common 3-Substituted Analogs

The 3-fluoro derivative possesses three hydrogen bond acceptor (HBA) sites: the ketone oxygen, the pyridine nitrogen, and the fluorine atom. In contrast, the unsubstituted parent, 3-chloro, 3-bromo, and 3-nitro analogs each have only two HBAs (ketone oxygen and pyridine nitrogen) [1]. The additional HBA provided by fluorine can form orthogonal C–F···H–X interactions with protein backbone amides or side-chain hydroxyl groups, as documented in crystallographic analyses of fluorinated ligands bound to protein targets [2]. This quantitative difference in HBA count (3 vs. 2) means the 3-fluoro compound can engage in hydrogen bond networks that are geometrically and energetically inaccessible to its non-fluorinated counterparts, potentially yielding distinct binding modes and selectivity profiles.

Hydrogen bonding Target engagement Molecular recognition Structure-activity relationships

Unique ¹⁹F NMR Spectroscopic Handle: Enabling Fragment Screening, Binding Assays, and Metabolic Tracing

The 3-fluoro derivative contains a single ¹⁹F nucleus, making it amenable to ¹⁹F NMR spectroscopy—a technique with 100% natural abundance, high gyromagnetic ratio (94% of ¹H), and a chemical shift range exceeding 200 ppm [1]. This spectroscopic handle is completely absent in the unsubstituted, 3-chloro, and 3-bromo analogs (chlorine and bromine quadrupolar nuclei are generally unsuitable for high-resolution NMR binding studies). ¹⁹F NMR-based binding assays can detect ligand-protein interactions at concentrations as low as 1–10 μM using standard NMR equipment, with the fluorine chemical shift being exquisitely sensitive to changes in local environment upon target binding [2]. This enables direct measurement of binding affinity, competition experiments, and fragment screening without the need for fluorescent or radiolabeled probes.

19F NMR Fragment-based drug discovery Binding assays Metabolism studies

Favorable Molecular Weight for Fragment-Based Approaches: Intermediate MW with Fluorine-Derived Property Advantages

With a molecular weight of 151.14 g/mol, the 3-fluoro derivative falls squarely within the 'fragment' space (MW < 300 Da) commonly used for fragment-based drug discovery (FBDD) [1]. It is heavier than the unsubstituted parent (133.15 g/mol) but significantly lighter than the 3-chloro (167.59 g/mol) and 3-bromo (212.04 g/mol) analogs [2]. In FBDD campaigns, every 10–20 Da increase in fragment molecular weight can substantially impact hit rates, solubility, and the efficiency metrics (e.g., ligand efficiency = −ΔG/HA) used to prioritize fragments for optimization. The 3-fluoro compound offers the functional advantages of halogenation (enhanced metabolic stability via C–F bond strength of ~485 kJ/mol vs. C–H ~413 kJ/mol) [3] with a smaller molecular weight penalty (+18 Da from H→F) than chlorination (+34.5 Da from H→Cl) or bromination (+79 Da from H→Br).

Fragment-based drug discovery Molecular weight Lead-likeness Property-guided design

Modulated Electron-Withdrawing Effect on the Pyridine Ring: Fluorine σₚ = 0.06 Versus Chlorine/Bromine σₚ = 0.23

The electronic influence of the 3-substituent on the pyridine ring can be quantified using the Hammett σₚ constant: fluorine (σₚ = 0.06) exerts a markedly weaker electron-withdrawing inductive effect than chlorine (σₚ = 0.23) or bromine (σₚ = 0.23) [1]. This 3.8-fold difference in σₚ magnitude means that the 3-fluoro derivative preserves more electron density on the pyridine ring, which can affect: (i) the pKₐ of the pyridine nitrogen (predicted to be less basic than the parent but more basic than the chloro/bromo analogs), (ii) the reactivity of the 3-position toward nucleophilic aromatic substitution or metal-catalyzed cross-coupling, and (iii) the strength of π–π stacking interactions with aromatic protein side chains [2]. These electronic differences are expected to produce divergent outcomes in Pd-catalyzed coupling reactions (Suzuki, Buchwald-Hartwig) where the 3-halogen serves as a synthetic handle.

Electronic effects Hammett constants Reactivity Cross-coupling

Vendor-Confirmed Purity and Safety Profile: ≥97% Purity with Standard GHS Hazard Classification

Commercially available 3-fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one is supplied at ≥97% purity (typically 97–98%) by multiple independent vendors including Aladdin (Cat. F627267) and Leyan (Cat. 1255905), with molecular identity confirmed by ¹H NMR (400 MHz in CDCl₃) and mass spectrometry . The compound carries standard GHS hazard classifications: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), as documented in safety data sheets provided by CymitQuimica . These hazard classifications are comparable to those of the unsubstituted parent compound and the 3-chloro analog, indicating that the fluorine substitution does not introduce unusual toxicity risks for laboratory handling under standard PPE protocols.

Quality control Procurement specifications Safety data Reproducibility

High-Impact Application Scenarios for 3-Fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 151.14 g/mol—compliant with the 'Rule of Three' for fragment libraries—and a unique ¹⁹F NMR handle, 3-fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one is an ideal fragment for FBDD screening cascades. The ¹⁹F nucleus enables direct detection of target binding in primary screens without the need for fluorescent polarization or SPR-based assays, while the ketone and pyridine functionalities provide two additional hydrogen bond acceptor/donor anchor points for fragment growing [1]. The controlled lipophilicity (logP 0.7) helps avoid the aggregation and non-specific binding issues often encountered with more lipophilic fragments (e.g., the 3-chloro analog at logP 1.3).

19F NMR-Based Protein-Ligand Binding and Competition Assays

The single fluorine atom in this compound provides a clean, high-sensitivity ¹⁹F NMR probe that is physically absent in the unsubstituted, 3-chloro, and 3-bromo analogs. Researchers can monitor ligand-protein binding via ¹⁹F chemical shift perturbation or relaxation-edited experiments at micromolar concentrations, quantify dissociation constants (Kd) through titration experiments, and perform competition assays with unlabeled ligands using ¹⁹F detection [2]. This capability is especially valuable for validating target engagement in early-stage drug discovery and for profiling selectivity across related protein targets.

Synthetic Intermediate for Parallel Library Synthesis via Chemoselective Cross-Coupling

The 3-fluoro substituent serves as an electronically modulated, relatively inert handle during Pd-catalyzed cross-coupling reactions directed at other positions on the bicyclic scaffold. Unlike the 3-bromo analog (which readily undergoes oxidative addition), the C–F bond is resistant to most standard coupling conditions, allowing chemists to functionalize the cyclopentanone ring or the 2-/4-positions of the pyridine ring while retaining the fluorine atom for downstream property modulation [3]. This chemoselectivity is a practical differentiator when designing multi-step synthetic routes for lead optimization programs.

CNS Drug Discovery Programs Requiring Tight Lipophilicity Control

The XLogP3-AA of 0.7 positions the 3-fluoro derivative favorably within CNS MPO (Multiparameter Optimization) desirability space, whereas the 3-chloro and 3-bromo analogs (logP 1.3) may begin to approach or exceed lipophilicity thresholds associated with increased hERG binding, phospholipidosis, and metabolic clearance [4]. Medicinal chemistry teams developing CNS-penetrant kinase inhibitors or GPCR modulators built on the cyclopenta[b]pyridin-5-one scaffold should preferentially evaluate the 3-fluoro analog to maintain favorable CNS drug-like properties from the outset of lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-6,7-dihydrocyclopenta[b]pyridin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.